![molecular formula C16H10F5N3OS B14733838 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 4736-98-5](/img/structure/B14733838.png)
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
The synthesis of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions. The difluorophenylmethylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents. Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity through controlled reaction conditions and purification techniques.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar compounds include other pyridine derivatives and oxadiazole-containing molecules. For example:
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methylpyridine: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
2-Methyl-6-(trifluoromethyl)pyridine: Does not contain the oxadiazole ring or sulfanyl group, making it less complex.
3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior. The uniqueness of 3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
4736-98-5 |
|---|---|
分子式 |
C16H10F5N3OS |
分子量 |
387.3 g/mol |
IUPAC 名称 |
2-[(3,5-difluorophenyl)methylsulfanyl]-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H10F5N3OS/c1-8-12(2-3-13(22-8)16(19,20)21)14-23-24-15(25-14)26-7-9-4-10(17)6-11(18)5-9/h2-6H,7H2,1H3 |
InChI 键 |
BGGQNDGUTIPWRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=C(O2)SCC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


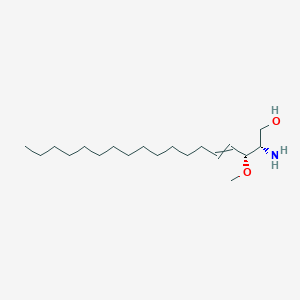
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
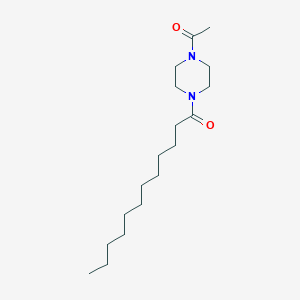
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
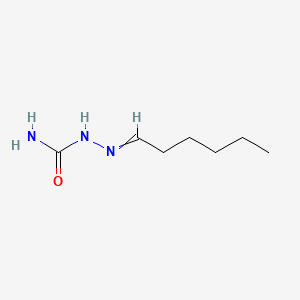

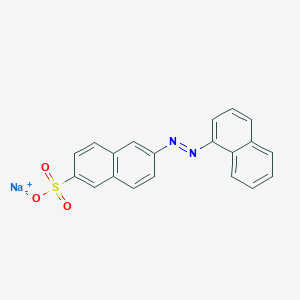
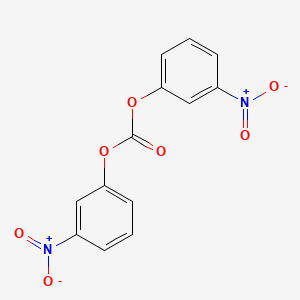
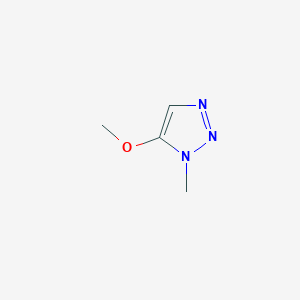

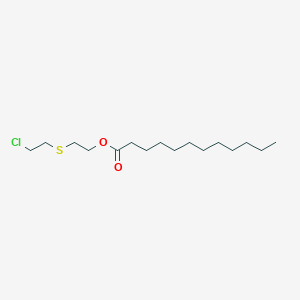
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
